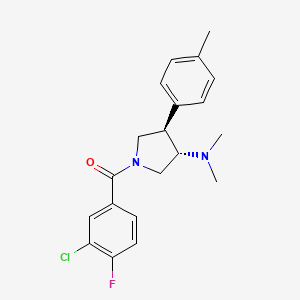

(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from basic aromatic compounds or pyrrolidine derivatives. For instance, a related compound's synthesis involved 1,3-dipolar cycloaddition reactions, indicating a potential method for synthesizing the target molecule by incorporating specific functional groups (He & Chen, 2009)(He & Chen, 2009). Another relevant method highlighted the use of Suzuki coupling reactions, which could be adapted for the synthesis of the target compound by selecting appropriate halogenated and boronic acid derivatives (Zhang & Tieke, 2008)(Zhang & Tieke, 2008).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals a complex interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, which significantly influence the compound's properties and reactivity. For instance, the crystal structure analysis of similar compounds has shown that weak intermolecular C—H⋯O hydrogen bonding and π-π interactions play a crucial role in the stabilization of the molecular structure (He & Chen, 2009)(He & Chen, 2009).

Chemical Reactions and Properties

Chemical reactions involving the compound likely include nucleophilic aromatic substitution, given the presence of electron-withdrawing groups such as chloro and fluoro substituents. This is supported by studies on related compounds where nucleophilic aromatic substitution was a key reaction mechanism (Liu et al., 2015)(Liu et al., 2015).

Scientific Research Applications

Synthesis and Characterization : A study focused on synthesizing and characterizing similar heterocyclic compounds, emphasizing their potential in developing new drugs, particularly as anti-cancer agents. Their stability and reactivity were investigated using techniques like X-ray diffraction, NMR, and DFT calculations (Murthy et al., 2017).

Polyamide Synthesis : Research on synthesizing novel fluorinated polyamides containing pyridine and sulfone moieties explored the use of diamines similar to the compound . These polyamides demonstrated significant thermal stability and could be potential materials for various industrial applications (Liu et al., 2013).

Anti-Cancer Activity : Another study investigated fluoro-substituted benzo[b]pyran for its anti-lung cancer activity. The synthesis of related compounds and their efficacy against various cancer cell lines were examined, highlighting the therapeutic potential of such compounds (Hammam et al., 2005).

Aurora Kinase Inhibition : Research on Aurora kinase inhibitors identified compounds structurally related to (3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine. These compounds could be beneficial in cancer treatment by inhibiting Aurora A kinase (ロバート ヘンリー,ジェームズ, 2006).

Polyimide Production : Research into synthesizing transparent aromatic polyimides with high refractive indices involved compounds similar to the one . Such polyimides could be useful in optoelectronic applications due to their unique optical properties (Tapaswi et al., 2015).

Herbicidal Activity : A study focused on the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, a compound related to the one , showing its potential as a herbicide (Liu Chang-chun, 2006).

Antibacterial Activity : Research on novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a similar pyrrolidinyl group showed significant antibacterial activity, highlighting the medical applications of such compounds (Asahina et al., 2008).

properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O/c1-13-4-6-14(7-5-13)16-11-24(12-19(16)23(2)3)20(25)15-8-9-18(22)17(21)10-15/h4-10,16,19H,11-12H2,1-3H3/t16-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMUQSDOJCCKQE-QFBILLFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-N,N-dimethyl-4-(4-methylphenyl)-3-pyrrolidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)